1-Ethyl-6-fluoro-7-{4-[(furan-2-ylcarbonyl)carbamothioyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
1-ETHYL-6-FLUORO-7-(4-{[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is a synthetic compound belonging to the fluoroquinolone class of antibiotics. Fluoroquinolones are known for their broad-spectrum antibacterial activity, which is achieved through the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. This compound is structurally characterized by the presence of a quinoline core, a fluorine atom at the 6th position, and a piperazine ring substituted with a furylcarbonyl group.
Preparation Methods
The synthesis of 1-ETHYL-6-FLUORO-7-(4-{[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID involves multiple steps. One common method includes the following steps:
Formation of the quinoline core: The quinoline core is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorine atom: Fluorination is typically achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST).
Piperazine ring formation: The piperazine ring is introduced through nucleophilic substitution reactions involving appropriate amines and halogenated precursors.
Furylcarbonyl group attachment: The furylcarbonyl group is attached to the piperazine ring through acylation reactions using furylcarbonyl chloride or similar reagents.
Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, temperature control, and solvent selection .
Chemical Reactions Analysis
1-ETHYL-6-FLUORO-7-(4-{[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Hydrolysis: Acidic or basic hydrolysis can cleave the ester or amide bonds, leading to the formation of carboxylic acids and amines
Scientific Research Applications
1-ETHYL-6-FLUORO-7-(4-{[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a model compound for studying the structure-activity relationships of fluoroquinolones.
Biology: The compound is employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: It serves as a lead compound for the development of new antibiotics with improved efficacy and reduced side effects.
Industry: The compound is used in the synthesis of other fluoroquinolone derivatives and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The antibacterial activity of 1-ETHYL-6-FLUORO-7-(4-{[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, the compound prevents the supercoiling and relaxation of DNA, leading to the inhibition of bacterial cell division and ultimately cell death .
Comparison with Similar Compounds
1-ETHYL-6-FLUORO-7-(4-{[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID can be compared with other fluoroquinolones such as ciprofloxacin, norfloxacin, and levofloxacin. While all these compounds share a common quinoline core and exhibit broad-spectrum antibacterial activity, they differ in their substituents and pharmacokinetic properties. The presence of the furylcarbonyl group in 1-ETHYL-6-FLUORO-7-(4-{[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID may confer unique binding properties and resistance profiles compared to other fluoroquinolones .
Similar Compounds
- Ciprofloxacin
- Norfloxacin
- Levofloxacin
- Ofloxacin
- Moxifloxacin
Properties
Molecular Formula |
C22H21FN4O5S |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-7-[4-(furan-2-carbonylcarbamothioyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H21FN4O5S/c1-2-25-12-14(21(30)31)19(28)13-10-15(23)17(11-16(13)25)26-5-7-27(8-6-26)22(33)24-20(29)18-4-3-9-32-18/h3-4,9-12H,2,5-8H2,1H3,(H,30,31)(H,24,29,33) |
InChI Key |
BRKOJIPIZGWEPU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC(=O)C4=CC=CO4)F)C(=O)O |
Origin of Product |
United States |
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